N,N-Bis(4-methoxybenzyl)-1-methyl-1H-pyrazole-3-sulfonamide
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Overview
Description
N,N-Bis(4-methoxybenzyl)-1-methyl-1H-pyrazole-3-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, sulfonamide group, and methoxybenzyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-methoxybenzyl)-1-methyl-1H-pyrazole-3-sulfonamide typically involves multiple steps. One common method includes the reaction of 1-methyl-1H-pyrazole-3-sulfonyl chloride with 4-methoxybenzylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(4-methoxybenzyl)-1-methyl-1H-pyrazole-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Scientific Research Applications
N,N-Bis(4-methoxybenzyl)-1-methyl-1H-pyrazole-3-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition due to its sulfonamide group.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anti-cancer drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Bis(4-methoxybenzyl)-1-methyl-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(4-methoxybenzyl)amine: Shares the methoxybenzyl groups but lacks the pyrazole and sulfonamide functionalities.
1-Methyl-1H-pyrazole-3-sulfonamide: Contains the pyrazole and sulfonamide groups but lacks the methoxybenzyl substituents.
Uniqueness
N,N-Bis(4-methoxybenzyl)-1-methyl-1H-pyrazole-3-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C20H23N3O4S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
N,N-bis[(4-methoxyphenyl)methyl]-1-methylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C20H23N3O4S/c1-22-13-12-20(21-22)28(24,25)23(14-16-4-8-18(26-2)9-5-16)15-17-6-10-19(27-3)11-7-17/h4-13H,14-15H2,1-3H3 |
InChI Key |
YWEOLCKZEBLLOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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